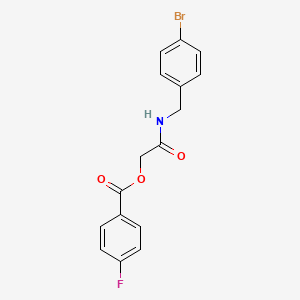

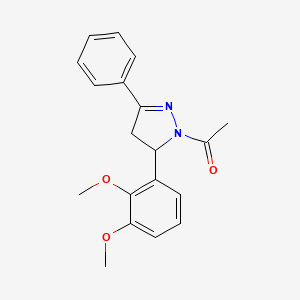

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, solubility, and reactivity. For “this compound”, these specific properties are not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Biological Activities

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

A study synthesized derivatives of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole to investigate their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. One derivative showed potent activity compared to acarbose, a standard α-glucosidase inhibitor, and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Photodynamic Therapy for Cancer Treatment

Another research focused on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups containing Schiff base, highlighting their high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, showcasing the potential of incorporating bromobenzyl components in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Chemical Properties

Protective Groups in Synthesis

Research on fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis indicated their utility in suppressing β-elimination of O-linked carbohydrates. This study illustrates the significance of fluorobenzoyl groups, akin to the 4-fluorobenzoate portion of the target compound, in enhancing synthetic efficiency and selectivity (Sjölin & Kihlberg, 2001).

Regioselective Amination

A technique for the chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids was developed, producing N-aryl and N-alkyl anthranilic acid derivatives efficiently. This method, relevant to the bromobenzyl moiety, highlights advancements in synthetic chemistry facilitating the development of novel compounds with potential applications in material science and pharmacology (Wolf et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIKBBKQRKBDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)

![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)

![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)